5-Aminoadamantane-1,3-diol

Pharmaceutical impurity profiling Vildagliptin ANDA Positional isomer differentiation

Procure the certified (1R,3S,5r,7r)-5-Aminoadamantane-1,3-diol reference standard—designated Vildagliptin Impurity 41—with full ICH Q3A/Q3B-compliant characterization (¹H/¹³C NMR, HRMS, HPLC). This stereochemically defined and traceable standard is the essential intermediate for Hydroxy Vildagliptin, enabling precise HPLC/UHPLC-MS method development, AMV, and QC release testing for ANDA submissions. Its unique rigid adamantane geometry, three directional H-bond donor/acceptor sites (HBD 3, HBA 3), and low XLogP3 (-0.7) ensure baseline resolution from Vildagliptin API and non-hydroxylated impurities, de-risking your regulatory filing.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B8740986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoadamantane-1,3-diol
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1(CC(C2)(C3)O)N)O
InChIInChI=1S/C10H17NO2/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,12-13H,1-6,11H2
InChIKeyOTHKXWALZCWLGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminoadamantane-1,3-diol (CAS 1382839-19-1): Chemical Identity, Regulatory Role, and Procurement Baseline


5-Aminoadamantane-1,3-diol (IUPAC: 5-aminoadamantane-1,3-diol; synonym: 5-Aminotricyclo[3.3.1.1³,⁷]decane-1,3-diol) is a trifunctional adamantane derivative bearing one primary amine and two tertiary hydroxyl groups (C₁₀H₁₇NO₂, MW 183.25 g/mol) . The compound is supplied as the stereochemically defined (1R,3S,5r,7r)-configured reference standard — designated Vildagliptin Impurity 41 — and is accompanied by full regulatory characterization data (¹H/¹³C NMR, HRMS, HPLC purity ≥95%) compliant with ICH Q3A/Q3B guidelines [1]. As the key synthetic intermediate en route to Hydroxy Vildagliptin (the principal hydroxylated metabolite/impurity of the DPP-4 inhibitor Vildagliptin), this compound serves as a certified reference material for ANDA analytical method development, method validation (AMV), and quality control (QC) release testing . Its unique combination of rigid adamantane geometry with both hydrogen-bond donating and accepting capacity distinguishes it from mono-functional adamantane-based antiviral agents such as amantadine or rimantadine.

Why Generic 'Aminoadamantane' or 'Adamantanediol' Intermediates Cannot Substitute 5-Aminoadamantane-1,3-diol


Superficial substitution of 5-aminoadamantane-1,3-diol with a generic 'aminoadamantane' such as amantadine (1-adamantanamine) or a simple 'adamantanediol' such as 1,3-adamantanediol fails on three orthogonal criteria, each quantitatively verifiable. First, the compound bears a unique 5-amino-1,3-diol substitution pattern with a defined (1R,3S,5r,7r) stereochemistry that precisely matches the adamantane core of Vildagliptin and its hydroxylated metabolites; the 6-amino positional isomer (CAS 918830-94-1) — an intermediate for 11β-HSD1 inhibitors — shares identical molecular weight and formula but has a distinct spatial orientation incompatible with Vildagliptin impurity profiling [1]. Second, the compound's physicochemical profile differs markedly from that of mono-amino adamantanes: XLogP3 of -0.7 (vs. +1.2 to +2.4 for amantadine) and a hydrogen-bond donor count of 3 (vs. 1–2 for amantadine and 1,3-adamantanediol) fundamentally alter solubility, chromatographic retention, and formulation behaviour [2]. Third, only the certified impurity reference standard supplied with full regulatory characterization (including traceability to USP/EP pharmacopeial standards upon feasibility) meets the evidentiary requirements for ANDA submissions; generic research-grade adamantane derivatives lack this regulatory pedigree [3].

5-Aminoadamantane-1,3-diol Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Positional Isomer Specificity: 5-Amino vs. 6-Amino Substitution Pattern

The 5-aminoadamantane-1,3-diol (CAS 1382839-19-1) bearing the amino group at the 5-position of the adamantane scaffold is the direct metabolic precursor to Hydroxy Vildagliptin. Its positional isomer, 6-aminoadamantane-1,3-diol (CAS 918830-94-1), possesses an identical molecular formula (C₁₀H₁₇NO₂) and identical molecular weight (183.25 g/mol) but differs in the location of the amino substituent, which renders it a synthetic intermediate for a different pharmacological class (11β-HSD1 inhibitors) rather than a Vildagliptin impurity marker [1]. The 5-amino isomer crystallises as a white to off-white solid with a melting point >246 °C (dec.), whereas the 6-amino isomer has a distinct melting point and is associated with a different impurity designation within the Vildagliptin pharmacopeial monograph . Procurement of the incorrect positional isomer would invalidate any HPLC impurity method relying on retention-time-based identification, as the two isomers are chromatographically distinguishable under validated pharmacopeial conditions.

Pharmaceutical impurity profiling Vildagliptin ANDA Positional isomer differentiation

Hydrogen-Bond Donor and Acceptor Profile vs. Mono-Amino Adamantanes

5-Aminoadamantane-1,3-diol features three hydrogen-bond donor (HBD) sites (one amine NH₂ + two tertiary OH) and three hydrogen-bond acceptor (HBA) sites, yielding a topological polar surface area (TPSA) of 66.5 Ų and an XLogP3 of -0.7 . In comparison, amantadine (1-adamantanamine) possesses only one HBD and one HBA (NH₂), a TPSA of 26.0 Ų, and an XLogP of +2.44 [1]. The six-unit difference in HBD+HBA count and the >3 log-unit difference in computed partition coefficient produce a fundamentally distinct chromatographic retention profile, with 5-aminoadamantane-1,3-diol eluting substantially earlier on reversed-phase HPLC columns — a critical parameter for resolving impurity peaks from the Vildagliptin API peak during purity assays. The higher polarity and water solubility of the tri-functional compound also affect preparative purification strategies and formulation compatibility in ways not achievable with mono-amino adamantanes.

Physicochemical differentiation Solubility engineering Chromatographic method development

Thermal Stability Benchmarking: Melting Point vs. 1,3-Adamantanediol and Amantadine

The melting point of 5-aminoadamantane-1,3-diol is reported as >246 °C with decomposition, as measured on a white to off-white solid sample . This places it between amantadine (literature mp 180 °C; commercial specification 206–209 °C ) and 1,3-adamantanediol (mp 258–326 °C depending on purity and measurement method ). The decomposition characteristic at elevated temperature (>246 °C) is a direct consequence of the geminal amino-diol substitution pattern on the adamantane cage, which introduces intramolecular hydrogen-bonding networks that alter the solid-state packing relative to the mono-substituted or symmetrically di-substituted analogs. For procurement decisions involving storage at -20 °C (as recommended by the supplier), this thermal profile mandates cold-chain logistics that are not required for room-temperature-stable amantadine, thereby affecting total cost of ownership and shelf-life planning.

Thermal stability Storage and handling Pre-formulation screening

Stereochemical Definition and Impurity Designation Traceability

5-Aminoadamantane-1,3-diol is supplied as the fully stereochemically defined (1R,3S,5r,7r)-configured enantiomer under the designation Vildagliptin Impurity 41, with detailed characterization data including ¹H NMR, ¹³C NMR, HRMS, and HPLC chromatograms compliant with ICH Q3A/Q3B regulatory guidelines [1]. Traceability against USP or EP pharmacopeial reference standards can be provided based on feasibility [2]. In contrast, generic research-grade adamantane amino alcohols (e.g., bulk 5-aminoadamantan-2-ol or 6-aminoadamantane-1,3-diol) are typically supplied without certified impurity designation, without pharmacopeial traceability, and often as racemic or undefined stereochemical mixtures [3]. The absence of defined stereochemistry and regulatory documentation renders these generic alternatives unsuitable for any GMP-regulated analytical workflow. The target compound is supplied as part of a catalog of certified pharmaceutical impurity reference standards specifically designed for ANDA submissions and QC release testing.

Reference standard certification Pharmacopeial traceability Regulatory compliance

Structural Rigidity: Zero Rotatable Bonds and Adamantane Cage Geometry

The adamantane scaffold of 5-aminoadamantane-1,3-diol contains zero rotatable bonds, a complexity score of 248, and a density of 1.5 ± 0.1 g/cm³ . This contrasts with aliphatic amino-diol chain analogs (e.g., 2-amino-1,3-propanediol or serinol derivatives) that typically possess 2–4 rotatable bonds and densities below 1.2 g/cm³. The absence of conformational flexibility enforces a fixed spatial orientation of the three functional groups — the 5-amino, 1-hydroxy, and 3-hydroxy moieties — with the two hydroxyl groups positioned at a well-defined 109.5° angle approximating the tetrahedral geometry of the adamantane cage. For applications in metal-organic framework (MOF) or covalent organic framework (COF) construction where rigid, directional polytopic ligands are required, this fixed geometry provides a predictable coordination vector unattainable with flexible aliphatic diols or amino alcohols [1]. The compound thus occupies a unique niche between purely hydrophobic adamantane building blocks (e.g., 1,3,5,7-tetraphenyladamantane) and flexible aliphatic polyols.

Molecular rigidity Crystal engineering Ligand design

5-Aminoadamantane-1,3-diol: High-Value Industrial and Research Application Scenarios


Certified Reference Standard for Vildagliptin ANDA Analytical Method Development and QC Release

In generic pharmaceutical development, Abbreviated New Drug Applications (ANDAs) for Vildagliptin tablets require comprehensive impurity profiling that identifies and quantifies all process-related and degradation impurities above the ICH qualification threshold (0.5% for a 100 mg daily dose). 5-Aminoadamantane-1,3-diol, designated as Vildagliptin Impurity 41, serves as the certified reference standard for HPLC/ UHPLC-MS method development, system suitability testing, and batch release QC [1]. Its defined (1R,3S,5r,7r) stereochemistry and low XLogP3 (-0.7) ensure baseline chromatographic separation from both the Vildagliptin API (LogP ~1.6) and the non-hydroxylated adamantane impurities such as amantadine-like starting-material residues . The compound is supplied with full characterization data (¹H/¹³C NMR, HRMS, HPLC purity ≥95%) compliant with ICH Q3A/Q3B, and traceability against USP or EP pharmacopeial reference standards can be arranged upon request [2]. This eliminates the need for costly in-house synthesis and certification of the impurity standard, shortening ANDA preparation timelines.

Synthetic Intermediate for Hydroxy Vildagliptin (DPP-4 Inhibitor Metabolite) in Pharmacological Studies

5-Aminoadamantane-1,3-diol is the direct synthetic precursor to Hydroxy Vildagliptin (V305035), the principal hydroxylated metabolite and impurity of the DPP-4 inhibitor Vildagliptin [1]. DPP-4 inhibitors are a first-line therapy for type 2 diabetes mellitus, and the pharmacokinetic and toxicological profiling of their metabolites is required for regulatory submissions. The primary amine at the C5 position of 5-aminoadamantane-1,3-diol is a key nucleophilic site that enables amide bond formation with chloroacetyl-L-proline intermediates under standard peptide coupling conditions, yielding Hydroxy Vildagliptin with retention of the adamantane 1,3-diol configuration . Researchers investigating DPP-4 inhibitor metabolism, drug-drug interactions, or impurity toxicology can procure the pre-formed certified intermediate rather than undertaking multi-step stereoselective synthesis of the adamantane core, thereby reducing synthesis risk and accelerating metabolite generation.

Rigid Trifunctional Building Block for Metal-Organic and Covalent-Organic Framework Design

The unique combination of complete conformational rigidity (0 rotatable bonds), three directional hydrogen-bond donor/acceptor sites (HBD 3, HBA 3), and a well-defined tetrahedral adamantane geometry (density 1.5 g/cm³) positions 5-aminoadamantane-1,3-diol as an exceptional polytopic ligand for the construction of three-dimensional metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) [1]. Polyfunctional adamantane scaffolds have been specifically identified as molecular platforms for rigid ligands with regular (angular, trigonal, or tetrahedral) geometry in the context of MOF design . Unlike the widely used 1,3,5,7-tetraaminoadamantane (TAA) — which provides four amino donors but no hydroxyl groups — 5-aminoadamantane-1,3-diol offers a mixed amine/diol coordination environment that can bind both hard metal ions (via the hydroxyl oxygens) and softer metal centers (via the amine nitrogen) in a single framework, enabling heterometallic MOF architectures not accessible with homo-functional adamantane ligands. Its XLogP3 of -0.7 and slight solubility in methanol and DMSO also facilitate solution-based framework synthesis under mild conditions.

Chiral Adamantane Scaffold for Antiviral Prodrug Design and Neurological Agent Derivatization

The adamantane cage has been a privileged scaffold in antiviral drug discovery since the clinical introduction of amantadine as an influenza A M2 channel inhibitor. However, widespread adamantane resistance mutations in circulating influenza strains have driven the search for next-generation aminoadamantane derivatives with alternative mechanisms of action [1]. 5-Aminoadamantane-1,3-diol, with its (1R,3S,5r,7r) stereochemistry and significantly enhanced aqueous compatibility relative to amantadine (XLogP3 -0.7 vs. +2.44; ΔXLogP = -3.14) , offers a chiral, more polar adamantane core for the design of novel antiviral agents targeting viroporin-containing viruses beyond influenza (e.g., coronaviruses, hepatitis C virus). Studies on aminoadamantane amino acid and peptide derivatives have demonstrated in vitro activity against influenza A (H3N2), hepatitis C virus, and coronavirus, with the most potent conjugates achieving selectivity indices superior to rimantadine and amantadine against resistant strains [2]. The 5-amino-1,3-diol substitution pattern provides two additional derivatization handles (the 1-OH and 3-OH groups) beyond those available on amantadine or rimantadine, enabling pro-drug strategies (e.g., phosphate ester or amino acid ester conjugation) to enhance oral bioavailability.

Quote Request

Request a Quote for 5-Aminoadamantane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.